methyl 2-methoxybut-2-enoate
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Overview
Description
Methyl 2-methoxybut-2-enoate is an organic compound with the molecular formula C6H10O3. It is a methyl ester derivative of 2-methoxybut-2-enoic acid. This compound is known for its applications in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methoxybut-2-enoate can be synthesized through several methods. One common method involves the esterification of 2-methoxybut-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions allows for large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2-methoxybut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like the Diels-Alder reaction.
Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: this compound is used in the manufacture of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-methoxybut-2-enoate involves its reactivity as an ester. The ester group can undergo hydrolysis, oxidation, or reduction, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxobut-3-enoate: Similar in structure but with a keto group instead of a methoxy group.
Methyl 2-methoxyprop-2-enoate: Similar but with a different alkyl chain length.
Methyl 2-methoxybutanoate: Similar but with a saturated alkyl chain.
Uniqueness
Methyl 2-methoxybut-2-enoate is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its methoxy group provides additional reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis.
Biological Activity
Methyl 2-methoxybut-2-enoate is an organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological effects, supported by research findings and case studies.
Chemical Structure and Properties
This compound possesses the molecular formula C6H10O3, characterized by a methoxy group and an enone functional group. Its structure can be represented as follows:
This configuration contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of methacrylic acid derivatives with alcohols. Various methods have been developed to optimize yield and purity, including:
- Esterification : Reacting methacrylic acid with methanol in the presence of catalysts.
- Transesterification : Using different alcohols to modify the ester group.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at varying concentrations. The minimum inhibitory concentration (MIC) was determined, revealing its potential as a natural antimicrobial agent.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Candida albicans | 75 |
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies on cancer cell lines showed that it induces apoptosis through the activation of caspases and modulation of apoptotic pathways. The compound's mechanism involves:
- Cell Cycle Arrest : Inhibition of cell proliferation in the G1 phase.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cell death.
A notable case study involved the treatment of human breast cancer cells, where a dose-dependent response was observed:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 80 |
25 | 50 |
50 | 30 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Research suggests that it may modulate enzyme activity or bind to receptors involved in cell signaling pathways.
Molecular Docking Studies
Molecular docking studies have shown that this compound can bind effectively to target proteins involved in cancer progression, indicating its potential as a lead compound for drug development.
Properties
Molecular Formula |
C6H10O3 |
---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
methyl 2-methoxybut-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-4-5(8-2)6(7)9-3/h4H,1-3H3 |
InChI Key |
XDAOZDBTFSSMBW-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C(=O)OC)OC |
Origin of Product |
United States |
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